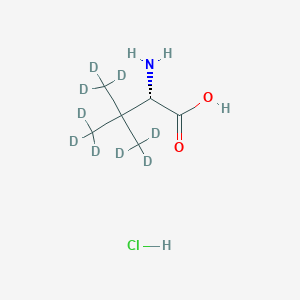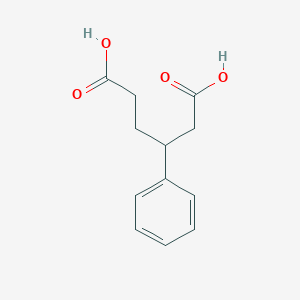
Calcobutrol Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is primarily used as a contrast agent for Magnetic Resonance Imaging (MRI) and is a component of Gadavist. This compound is known for its ability to enhance the visibility of internal structures in MRI scans, particularly in detecting areas with disrupted blood-brain barriers and abnormal vascularity of the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of Calcobutrol Sodium Salt involves large-scale synthesis using reactors that maintain precise conditions to achieve high purity and yield. The process includes purification steps to remove any impurities and ensure the final product meets the required standards for medical use.
Chemical Reactions Analysis
Types of Reactions
Calcobutrol Sodium Salt undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation states of gadolinium.
Reduction: : Reduction reactions can be used to modify the oxidation state of gadolinium within the complex.
Substitution: : Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the hydroxyl groups.
Major Products Formed
The major products formed from these reactions include different gadolinium complexes with varying oxidation states and substituted derivatives of this compound.
Scientific Research Applications
Calcobutrol Sodium Salt has several scientific research applications, including:
Chemistry: : Used in the study of gadolinium chemistry and the development of new chelating agents.
Biology: : Employed in biological imaging techniques to visualize cellular structures and processes.
Medicine: : Utilized as a contrast agent in MRI to diagnose and monitor various medical conditions, particularly those involving the central nervous system.
Industry: : Applied in the production of MRI contrast agents and other diagnostic imaging products.
Mechanism of Action
Calcobutrol Sodium Salt exerts its effects by enhancing the contrast in MRI scans. The gadolinium ion within the complex interacts with water molecules, altering the relaxation times of protons in the body's tissues. This interaction improves the visibility of internal structures, allowing for more accurate diagnosis and monitoring of medical conditions.
Molecular Targets and Pathways Involved
The primary molecular target of this compound is the water molecules in the body's tissues. The gadolinium ion interacts with these water molecules, affecting the proton relaxation times and enhancing the contrast in MRI images.
Comparison with Similar Compounds
Calcobutrol Sodium Salt is compared with other similar compounds, such as:
Gadobutrol: : Another gadolinium-based contrast agent used in MRI.
Gadopentetate Dimeglumine: : A commonly used MRI contrast agent with a different chemical structure.
Gadoteridol: : Another gadolinium-based contrast agent with distinct properties.
This compound is unique in its macrocyclic structure and polyhydroxylated nature, which contribute to its stability and effectiveness as an MRI contrast agent.
Conclusion
This compound is a valuable compound in the field of medical imaging, particularly for MRI. Its unique chemical properties and applications make it an essential tool for diagnosing and monitoring various medical conditions. The compound's synthesis, reactions, and applications highlight its importance in both scientific research and clinical practice.
Properties
Molecular Formula |
C18H31N4Na3O9 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
trisodium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C18H34N4O9.3Na/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;;/q;3*+1/p-3/t14-,15-;;;/m1.../s1 |
InChI Key |
SPNBDGMGQLOREA-OLVQSPPGSA-K |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)







